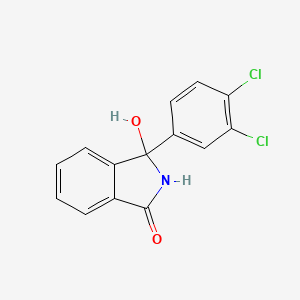

Chlorthalidone Impurity G

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUJTBDUNKPITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675763 | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16289-13-7 | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, also known as Chlorthalidone Impurity G, is a critical compound for analytical and quality control purposes in the pharmaceutical industry.[1] It is a known process-related impurity and degradation product of Chlorthalidone, a widely used diuretic for treating hypertension.[1] Understanding the physicochemical properties, synthesis, and spectral characteristics of this impurity is essential for the development of robust analytical methods for monitoring the quality and stability of Chlorthalidone drug substances and products. This guide provides a comprehensive overview of the available technical data and experimental protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][2][3] |

| Synonyms | This compound, Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | [3][4] |

| CAS Number | 16289-13-7 | [1][2][5] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [1][2][5][6] |

| Molecular Weight | 294.13 g/mol | [1][2][5] |

| Melting Point | 197-201 °C | |

| Appearance | Solid | [5] |

Synthesis

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can be synthesized through the reaction of a suitable phthalimide with a Grignard reagent derived from 1,2-dichlorobenzene. This approach is a common method for the preparation of 3-aryl-3-hydroxyisoindolin-1-ones.

Synthetic Workflow

Caption: Synthetic workflow for (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Experimental Protocol

Materials:

-

1-bromo-3,4-dichlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phthalimide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/petroleum ether mixture (1:1 v/v)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

-

Reaction with Phthalimide: In a separate flask, dissolve phthalimide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the phthalimide solution with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:1 v/v) mixture as the eluent to afford the pure (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.

Spectroscopic Characterization

While a publicly available Certificate of Analysis with complete spectral data is not readily accessible, the following tables summarize the expected spectroscopic characteristics based on the known structure and data for similar compounds. Commercial suppliers of the reference standard provide detailed analytical data with their products.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 9.1 | s |

| ~ 7.8 - 7.4 | m |

| ~ 6.5 | s |

| ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C=O |

| ~ 150 - 120 | Aromatic carbons |

| ~ 90 | C-OH |

Infrared (IR) Spectroscopy

| IR Absorption (Expected Peaks) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (amide) |

| ~ 1680 | C=O stretch (amide) |

| ~ 1600, 1470 | Aromatic C=C stretch |

| ~ 820 | C-Cl stretch |

Mass Spectrometry (MS)

| Mass Spectrometry (Expected Fragmentation) | |

| m/z | Fragment |

| 293/295/297 | [M-H]⁻ (isotopic pattern for 2 Cl atoms) |

| 277/279/281 | [M-OH]⁻ |

Biological Activity and Signaling Pathways

(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an impurity of Chlorthalidone, a thiazide-like diuretic. Chlorthalidone exerts its antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. While specific studies on the signaling pathways of the impurity itself are limited, it is reported to have moderate antihypertensive effects, suggesting it may interact with similar pathways as the parent drug.

Caption: Postulated mechanism of action based on the parent compound, Chlorthalidone.

Conclusion

This technical guide provides a consolidated resource for the characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The presented data and protocols are essential for researchers and professionals involved in the quality control and development of Chlorthalidone-containing pharmaceuticals. Further research to obtain and publish high-resolution spectral data and detailed biological activity studies would be beneficial for the scientific community.

References

- 1. This compound | 16289-13-7 | Benchchem [benchchem.com]

- 2. Chlortalidone EP Impurity G | CAS No- 16289-13-7 | Simson Pharma Limited [simsonpharma.com]

- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 4. alentris.org [alentris.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. [Dichloro Chlorthalidone (25 mg) (3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one)] - CAS [16289-13-7] [store.usp.org]

In-Depth Technical Guide: Physicochemical and Biological Properties of CAS 16289-13-7 (Chlorthalidone Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activity, and relevant experimental methodologies for CAS 16289-13-7, an identified impurity of the antihypertensive drug Chlorthalidone, commonly referred to as Chlorthalidone Impurity G. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Furthermore, this guide includes visualizations of the putative signaling pathways through which this compound may exert its biological effects.

Introduction

This compound, with the CAS registry number 16289-13-7, is a process-related impurity and potential degradant of Chlorthalidone, a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[1][2][3] The chemical name for this compound is (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[4][5][6][7][8][9] Given its potential presence in pharmaceutical formulations of Chlorthalidone, a thorough understanding of its physicochemical characteristics and biological activity is crucial for ensuring drug safety and efficacy. This guide synthesizes available data to provide a detailed profile of this impurity.

Physicochemical Properties

The physicochemical properties of a drug substance or impurity are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the formulation development process. The known physicochemical properties of this compound are summarized in the table below.

Identification and Structure

| Property | Value | Reference |

| CAS Number | 16289-13-7 | [1][2][3] |

| Synonyms | This compound, Chloro Chlorthalidone, (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₄H₉Cl₂NO₂ | [2][3][5] |

| Molecular Weight | 294.13 g/mol | [2][3][10][11] |

| Chemical Structure | ||

| InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | [2] | |

| SMILES: ClC1=C(Cl)C=C(C2(O)NC(C3=C2C=CC=C3)=O)C=C1 | [2][3] |

Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, Crystalline Solid | [1][3] |

| Color | White | [1] |

| Melting Point | 197-201°C | [1] |

| Boiling Point | Not Determined | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 10 mg/mL, Acetonitrile (Slightly), Methanol (Slightly) | [2][3] |

| pKa | Not Determined | |

| logP | Not Determined | |

| Purity | >95% (HPLC), ≥98% | [2][3][] |

Potential Biological Activity and Signaling Pathways

While extensive pharmacological data for this compound is not available, it has been reported to possess moderate antihypertensive effects.[1][2][3] Its biological activity is likely related to that of the parent compound, Chlorthalidone, which exerts its effects through two primary mechanisms: inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney and inhibition of carbonic anhydrase.[1][2][3]

Inhibition of the Na+/Cl- Cotransporter

Chlorthalidone inhibits the Na+/Cl- symporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.[13][14][15][16] By blocking this transporter, Chlorthalidone increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and, consequently, blood pressure.[13][15] It is plausible that this compound shares this mechanism of action.

Caption: Putative inhibition of the Na+/Cl- cotransporter by this compound.

Carbonic Anhydrase Inhibition

Chlorthalidone is also known to inhibit various isoforms of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the context of the kidney and blood vessels, CA inhibition can lead to vasodilation and may contribute to the antihypertensive effect.[][15] The inhibition of CA isoforms, particularly CA IX and XII, is also a target in cancer therapy due to their role in pH regulation in the tumor microenvironment.[17][18][19][20] Given its structural similarity to Chlorthalidone, Impurity G may also exhibit inhibitory activity against carbonic anhydrase.

Caption: Potential inhibition of Carbonic Anhydrase by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols for determining key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid substance as an indicator of purity.[21][22][23]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.[22]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

-

Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.[24]

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10°C/min) to obtain an approximate melting point range.[24]

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slower, constant rate (e.g., 1°C/min) starting from a temperature approximately 10°C below the approximate melting point.[24]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (completion of melting).

-

The recorded range between these two temperatures is the melting point range. For pure substances, this range is typically narrow.[21][22][23]

-

References

- 1. This compound | 16289-13-7 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 16289-13-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Chlortalidone EP Impurity G | CAS No- 16289-13-7 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | 16289-13-7 | Benchchem [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Chlortalidone EP impurity G | 16289-13-7 [chemicea.com]

- 9. alentris.org [alentris.org]

- 10. scbt.com [scbt.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 13. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Chlortalidone - Wikipedia [en.wikipedia.org]

- 17. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. nano-lab.com.tr [nano-lab.com.tr]

- 22. Melting Point Test - CD Formulation [formulationbio.com]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

- 24. mt.com [mt.com]

Unveiling Chlorthalidone Impurity G: A Comprehensive Spectroscopic and Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectral and chromatographic data for Chlorthalidone Impurity G, a known related substance of the antihypertensive drug Chlorthalidone. Understanding the impurity profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This document serves as a comprehensive resource for the identification and characterization of this compound, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside High-Performance Liquid Chromatography (HPLC) for separation.

Chemical Identity of this compound

This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. It is a process-related impurity that can arise during the synthesis of Chlorthalidone. Its molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of approximately 294.13 g/mol . The presence of this impurity is monitored in Chlorthalidone drug substances and products, with acceptance criteria typically set at no more than 0.2%.

Spectral Data Analysis

While specific raw spectral data for this compound is often proprietary to reference standard manufacturers, this section presents representative data based on its known chemical structure. This data is intended to guide researchers in the interpretation of their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H (proton) and ¹³C (carbon) NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Singlet | 1H | -NH |

| ~7.8 | Doublet | 1H | Aromatic CH |

| ~7.6 | Doublet | 1H | Aromatic CH |

| ~7.5 | Multiplet | 3H | Aromatic CH |

| ~7.3 | Doublet of doublets | 1H | Aromatic CH |

| ~6.5 | Singlet | 1H | -OH |

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~145 | Aromatic C |

| ~135 | Aromatic C |

| ~132 | Aromatic C-Cl |

| ~131 | Aromatic C-Cl |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~92 | C-OH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 294.0 | [M+H]⁺ (Protonated Molecule) |

| 276.0 | [M-H₂O+H]⁺ (Loss of Water) |

| 248.0 | [M-H₂O-CO+H]⁺ (Loss of Water and Carbon Monoxide) |

| 149.0 | Fragment corresponding to the dichlorophenyl moiety |

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., Electrospray Ionization - ESI) and collision energy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H Stretch (Alcohol) |

| ~3200 | N-H Stretch (Amide) |

| ~1680 | C=O Stretch (Amide) |

| ~1600, ~1470 | C=C Stretch (Aromatic) |

| ~1100 | C-O Stretch (Alcohol) |

| ~820 | C-Cl Stretch |

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Separation

This method is designed for the separation of Chlorthalidone from its related impurities, including Impurity G.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.01 M solution of ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) to a suitable concentration.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation pattern.

IR Sample Preparation and Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its analysis.

Chemical Structure of this compound

Workflow for the Spectral Analysis of this compound

Conclusion

This technical guide provides a foundational understanding of the spectral and chromatographic properties of this compound. The representative data and detailed experimental protocols herein are intended to assist researchers and drug development professionals in the accurate identification, characterization, and quantification of this impurity, thereby contributing to the overall quality and safety of Chlorthalidone-containing pharmaceutical products. It is imperative that all analytical methods are rigorously validated for their intended use in a specific laboratory setting.

An In-depth Technical Guide to the Formation of Chlorthalidone Impurity G

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Chlorthalidone Impurity G, a known process-related impurity and potential degradation product of the diuretic drug Chlorthalidone. Understanding the genesis of this impurity is critical for the development of robust manufacturing processes and stable pharmaceutical formulations. This document outlines the most probable formation pathway, supported by a detailed mechanistic description. Furthermore, it includes representative experimental protocols for forced degradation studies and presents available data in a structured format to facilitate analysis and comparison.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1] Its chemical structure is (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide. The presence of impurities in the active pharmaceutical ingredient (API) can impact its safety and efficacy. Regulatory agencies worldwide mandate the identification and control of impurities in pharmaceutical products.

This compound is chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one . It is a significant process-related impurity that can also manifest as a degradation product under certain stress conditions.[2] The control of this impurity to within acceptable limits is a key aspect of Chlorthalidone's manufacturing and quality control.

Proposed Mechanism of Formation of this compound

The most plausible mechanism for the formation of this compound is as a process-related impurity stemming from the presence of an impurity in the starting materials used for the synthesis of Chlorthalidone.

The synthesis of Chlorthalidone typically involves the cyclization of a substituted 2-benzoylbenzoic acid derivative. The key starting material for Chlorthalidone is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid . If this starting material is contaminated with 2-(3,4-dichlorobenzoyl)benzoic acid , the latter will undergo the same synthetic transformations as the primary reactant, leading to the formation of this compound.

The proposed reaction pathway is detailed below:

-

Step 1: Presence of Dichloro Impurity in Starting Material. The synthesis of the key intermediate, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, may inadvertently produce the dichloro analog, 2-(3,4-dichlorobenzoyl)benzoic acid, as a byproduct.

-

Step 2: Reaction with a Source of Ammonia. Both the intended starting material and the dichloro impurity react with an ammonia source (or a precursor that generates an amino group in situ) during the synthesis.

-

Step 3: Intramolecular Cyclization. Following the introduction of the nitrogen atom, intramolecular cyclization occurs to form the 3-hydroxyisoindolin-1-one ring system. The intended starting material yields Chlorthalidone, while the dichloro impurity yields this compound.

This pathway is illustrated in the following diagram:

Caption: Proposed formation pathway of this compound.

While Impurity G has also been observed as a degradation product under oxidative stress, the process-related pathway is considered the primary source of this impurity. The degradation pathway would likely involve a more complex series of reactions, including the cleavage of the sulfonamide group and subsequent chlorination, which is less probable under typical storage conditions.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. While specific quantitative data for the formation of this compound is not extensively published, qualitative results from various stress studies on Chlorthalidone are summarized below. These studies indicate the conditions under which the drug substance is susceptible to degradation.

| Stress Condition | Reagents and Conditions | Observation for Chlorthalidone | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 3 hours | Significant degradation observed. | [3] |

| Alkaline Hydrolysis | 0.1 N NaOH, 3 hours | Significant degradation observed. | [3] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 48 hours | Degradation observed. | [4] |

| Thermal Degradation | 60°C, 30 minutes | Stable. | |

| Photolytic Degradation | Direct sunlight, 7 days | Stable. | [4] |

Note: While these studies confirm the degradation of Chlorthalidone under certain conditions, they do not specifically quantify the formation of Impurity G. It is plausible that Impurity G is one of the degradation products formed, particularly under oxidative stress.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Chlorthalidone. These protocols are general in nature and should be adapted and optimized for specific laboratory conditions and analytical methods.

General Preparation of Sample Solutions

A stock solution of Chlorthalidone (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.

Acidic Degradation

-

To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N HCl.

-

Keep the solution at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 1 N NaOH.

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analyze the sample by a suitable stability-indicating HPLC method.

Alkaline Degradation

-

To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N NaOH.

-

Keep the solution at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 1 N HCl.

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analyze the sample by a suitable stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the Chlorthalidone stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Analyze the sample by a suitable stability-indicating HPLC method.

Thermal Degradation

-

Place the solid Chlorthalidone API in a petri dish and expose it to a temperature of 105°C for 24 hours.

-

Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Analyze the sample by a suitable stability-indicating HPLC method.

Photolytic Degradation

-

Expose the solid Chlorthalidone API to UV light (254 nm) for 24 hours.

-

Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Analyze the sample by a suitable stability-indicating HPLC method.

The following diagram illustrates a general experimental workflow for forced degradation studies:

Caption: General workflow for forced degradation studies.

Conclusion

The formation of this compound is primarily attributed to its presence as a process-related impurity, arising from the contamination of the starting material, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, with its dichloro analog. While it may also form under oxidative stress, controlling the purity of the starting materials is the most effective strategy to minimize the level of this impurity in the final drug substance. The provided experimental protocols for forced degradation studies serve as a valuable resource for researchers to investigate the stability of Chlorthalidone and to further elucidate the formation pathways of its degradation products. A thorough understanding of these mechanisms is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone formulations.

References

- 1. 5270-74-6|2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Chlorthalidone Degradation Products

This technical guide provides a comprehensive overview of the identification and characterization of degradation products of Chlorthalidone, a diuretic medication used to treat hypertension and edema. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. It details the conditions under which Chlorthalidone degrades, the nature of its degradation products, and the analytical methodologies employed for their identification and quantification.

Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, is susceptible to degradation under various stress conditions.[1] Forced degradation studies are crucial in identifying the potential degradation products that may arise during the manufacturing process, storage, and even in vivo, thus ensuring the safety and efficacy of the final pharmaceutical product.

Summary of Forced Degradation Studies

Forced degradation studies have demonstrated that Chlorthalidone is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It exhibits relative stability under thermal, photolytic, and humid conditions.[1][4]

Under acidic conditions, multiple degradation products have been observed.[1] Similarly, exposure to basic and oxidative environments leads to the formation of distinct degradation products.[1] The separation and quantification of these products are typically achieved using stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods.[2][5][6]

Quantitative Data on Chlorthalidone Degradation

The following table summarizes the quantitative data on the degradation of Chlorthalidone under various stress conditions as reported in the literature. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.

| Stress Condition | Stressor | Temperature | Duration | % Degradation of Chlorthalidone | Number of Degradation Products | Retention Time (min) of Degradation Products | Reference |

| Acid Hydrolysis | 1.0 N HCl | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |

| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | Substantial | 2 | 11.07, 13.9 | [1] |

| Acid Degradation | 0.5 M HCl | 70°C | 1 hr 40 min | Not Specified | Not Specified | Not Specified | [8] |

| Acid Degradation | Not Specified | Not Specified | Not Specified | 14% | Not Specified | Not Specified | [9] |

| Alkaline Hydrolysis | 1.0 N NaOH | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |

| Alkali Degradation | Not Specified | Not Specified | Not Specified | Substantial | 1 | 11.49 | [1] |

| Alkali Degradation | Not Specified | Not Specified | Not Specified | 14.9% | Not Specified | Not Specified | [9] |

| Oxidative Degradation | 30% H₂O₂ | Room Temp | 48 hr | Substantial | 1 | 6.55 | [1] |

| Oxidative Degradation | 30% v/v H₂O₂ | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |

| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 16.2% | Not Specified | Not Specified | [9] |

| Thermal Degradation | Dry Heat | 80°C | 24 hr | Stable | 0 | Not Applicable | [1] |

| Thermal Degradation | Wet Heat | 80°C | 48 hr | Stable | 0 | Not Applicable | [1] |

| Photolytic Degradation | Direct Sunlight | Ambient | 7 days | Stable | 0 | Not Applicable | [1] |

Identified Chlorthalidone Impurities and Degradation Products

Several impurities related to Chlorthalidone have been identified, some of which may also be formed as degradation products. These are often referred to by their European Pharmacopoeia (EP) impurity designations.

| Impurity Name | CAS Number | Notes |

| Chlorthalidone EP Impurity A | 345930-32-7 | Process-related impurity and potential degradant.[10] |

| Chlorthalidone EP Impurity C | 92874-73-2 | Process-related impurity.[10] |

| Chlorthalidone EP Impurity D | 1369995-36-7 | Process-related impurity.[10] |

| Chlorthalidone EP Impurity E | 82875-49-8 | Process-related impurity.[10] |

| Chlorthalidone EP Impurity F | 1796929-84-4 | Process-related impurity.[10] |

| Chlorthalidone EP Impurity G | 16289-13-7 | Process-related impurity.[10] |

| Chlorthalidone EP Impurity H | N/A | Process-related impurity.[10] |

| Chlorthalidone EP Impurity I | 2514668-27-8 | Process-related impurity.[10] |

| Chlorthalidone Impurity J | 956-92-3 | Process-related impurity.[10] |

| 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid | Not Specified | A known process-related impurity.[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Chlorthalidone degradation products. Below are representative experimental protocols derived from published studies.

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting Chlorthalidone to various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of Chlorthalidone in methanol at a concentration of 1 mg/mL.[1]

-

Acid Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N hydrochloric acid. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]

-

Alkali Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N sodium hydroxide. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide and keep at room temperature for 30 minutes.[11] Dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.

-

Thermal Degradation (Dry Heat): Spread a thin layer of Chlorthalidone powder in a petri dish and place it in a hot air oven at 80°C for 24 hours.[1]

-

Photolytic Degradation: Expose a thin layer of Chlorthalidone powder to direct sunlight for 7 days.[1]

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical RP-HPLC method for the separation of Chlorthalidone from its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 20 mM phosphate buffer (pH 3.0) in a ratio of 30:10:60 (v/v/v).[1][2]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Visualizations

The following diagrams illustrate the experimental workflow for identifying Chlorthalidone degradation products and a conceptual representation of the degradation pathways.

Caption: Experimental workflow for the identification of Chlorthalidone degradation products.

Caption: Conceptual degradation pathways of Chlorthalidone under different stress conditions.

References

- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 5. ijarmps.org [ijarmps.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijpsr.com [ijpsr.com]

- 9. ijrpc.com [ijrpc.com]

- 10. veeprho.com [veeprho.com]

- 11. pnrjournal.com [pnrjournal.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chlorthalidone, a thiazide-like diuretic, and its related compounds. It covers their chemical structures, synthesis, analytical methodologies, and mechanism of action, with a focus on providing practical information for professionals in the field of drug development and research.

Introduction to Chlorthalidone

Chlorthalidone is a long-acting diuretic used for treating hypertension and edema.[1][2] Chemically, it is a monosulfamyl diuretic that is structurally different from thiazide diuretics due to the incorporation of a double ring system.[2] Its IUPAC name is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide.[3][4] Chlorthalidone is considered a first-line therapy for managing uncomplicated hypertension due to strong evidence of its efficacy in reducing the risk of cardiovascular events.[4][5]

Chemical Structures of Chlorthalidone and Related Compounds

The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Chlorthalidone impurities can arise during synthesis or degradation and are monitored according to pharmacopeial standards.[1][6] Below are the structures of chlorthalidone and its key related compounds as defined by the European Pharmacopoeia (EP).

Caption: Chemical structure and properties of Chlorthalidone.

Caption: Key process-related impurities of Chlorthalidone.

Synthesis of Chlorthalidone and Related Compounds

The synthesis of chlorthalidone has been described through various routes. A common method involves the reaction of 2-(3-amino-4-chlorobenzoyl) benzoic acid. This intermediate can be synthesized from 2-(3-nitro-4-chlorobenzoyl)benzoic acid.[7] The general synthesis of chlorthalidone involves diazotization, substitution, chlorosulfonation, cyclization, and amination of this benzoic acid derivative.[]

A patented improved process for the preparation of chlorthalidone describes the conversion of a commercially available compound of formula 2 to a compound of formula 8 by reacting it with hydroxylamine hydrochloride in the presence of a suitable base like sodium hydroxide and a solvent such as methanol.[9]

Quantitative Data Summary

The following table summarizes the key data for chlorthalidone and its European Pharmacopoeia (EP) listed impurities.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Chlorthalidone | 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide | C₁₄H₁₁ClN₂O₄S | 338.77 | 77-36-1[10] |

| Impurity A | 2-(4-Chloro-3-sulfobenzoyl)benzoic Acid | C₁₄H₉ClO₆S | 340.74 | 345930-32-7[10] |

| Impurity B | 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid | C₁₄H₁₀ClNO₅S | 339.75 | 5270-74-6[10] |

| Impurity C | Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate | C₁₆H₁₄ClNO₅S | 367.80 | 92874-73-2[6][10] |

| Impurity D | 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide | C₁₆H₁₅ClN₂O₄S | 366.82 | 1369995-36-7[6][10] |

| Impurity E | 3-(4-Chloro-3-sulfamoylphenyl)-3-methoxy-2,3-dihydro-1H-isoindol-1-one | C₁₅H₁₃ClN₂O₄S | 352.80 | 82875-49-8[6] |

| Impurity F | 2-Chloro-5-(1-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide | C₁₅H₁₂ClNO₅S | 353.78 | 1796929-84-4[6] |

| Impurity G | 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide | C₁₄H₁₀ClNO₄S | 323.76 | 16289-13-7[6] |

| Impurity H | 2-Chloro-5-(1-isopropoxy-3-oxo-1,3-dihydro-2-isoindolyl)benzenesulfonamide | C₁₇H₁₇ClN₂O₄S | 380.85 | 2200280-98-2[10] |

| Impurity I | 2-Chloro-5-[1-(2-propyn-1-yloxy)-3-oxo-1,3-dihydro-2-isoindolyl]benzenesulfonamide | C₁₇H₁₃ClN₂O₄S | 376.82 | 2514668-27-8[6] |

| Impurity J | 2-Chloro-5-(1,3-dioxo-1,3-dihydro-2-isoindolyl)benzenesulfonamide | C₁₄H₉ClN₂O₄S | 336.76 | 956-92-3[6] |

Mechanism of Action and Signaling Pathways

Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl⁻ symporter in the distal convoluted tubule of the kidney.[4][11] This inhibition leads to increased excretion of sodium and water, which in turn reduces extracellular fluid and plasma volume, leading to a decrease in cardiac output and blood pressure.[4][5] Additionally, chlorthalidone is known to inhibit carbonic anhydrase, which may contribute to its overall therapeutic effect.[11]

Caption: Simplified signaling pathway of Chlorthalidone's mechanism of action.

Experimental Protocols: Analytical Methodologies

A variety of analytical methods are employed for the quantification of chlorthalidone and the detection of its related compounds in pharmaceutical formulations and biological matrices.[3][12] High-Performance Liquid Chromatography (HPLC) is a widely used technique.[6][12]

A. High-Performance Liquid Chromatography (HPLC) for Chlorthalidone and Related Compound A

This protocol is based on the USP monograph for chlorthalidone.[13]

-

Mobile Phase: A filtered and degassed mixture of 0.01 M dibasic ammonium phosphate and methanol (3:2), with the pH adjusted to 5.5 ± 0.1 with phosphoric acid.[13]

-

Internal Standard Solution: A solution of 2,7-naphthalenediol in methanol at a concentration of about 1.0 mg/mL.[13]

-

Standard Preparation: A solution of USP Chlorthalidone RS in methanol (about 1 mg/mL). A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and 10.0 mL of a Chlorthalidone Related Compound A solution (about 5 µg/mL in methanol), and diluted to 50 mL with water.[13]

-

Assay Preparation: A solution of the chlorthalidone sample is prepared at a concentration of about 1 mg/mL in methanol. A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and diluted to 50 mL with water.

-

Chromatographic System:

-

System Suitability: The relative retention times are approximately 0.5 for chlorthalidone related compound A, 0.8 for chlorthalidone, and 1.0 for the internal standard. The resolution between the peaks should be not less than 1.5, and the tailing factor for the analyte peaks should not be more than 2.0.[13]

Caption: General experimental workflow for HPLC analysis of Chlorthalidone.

B. Other Analytical Techniques

-

Thin-Layer Chromatography (TLC): TLC-densitometric methods have been developed for the determination of chlorthalidone and its degradation products.[14]

-

UV/Vis Spectrophotometry: This method is used for the quantitative determination of chlorthalidone in pharmaceutical preparations.[3]

-

Capillary Zone Electrophoresis (CZE): CZE has been successfully applied for the analysis of chlorthalidone in combination with other drugs in pharmaceutical formulations.[15]

This guide provides a foundational understanding of chlorthalidone and its related compounds. For more detailed information, consulting the referenced pharmacopoeias and scientific literature is recommended.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ijpsm.com [ijpsm.com]

- 4. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. veeprho.com [veeprho.com]

- 7. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 9. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Chlortalidone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Chlorthalidone [drugfuture.com]

- 14. Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Pharmacopeial Standards for Chlorthalidone Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the diuretic drug Chlorthalidone, as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document details specified impurities, analytical methodologies, and provides insights into the metabolic and mechanistic pathways of Chlorthalidone.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Chlorthalidone is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Impurities can originate from various sources, including the synthetic process, degradation of the drug substance, or interaction with excipients.[2] Both the USP and EP have established monographs that define the acceptable limits and analytical procedures for controlling these impurities.

United States Pharmacopeia (USP) Standards

The USP monograph for Chlorthalidone specifies a single named impurity, 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid (CCA), which is also referred to as Chlorthalidone Related Compound A.

Quantitative Data for USP Impurity

| Impurity Name | Abbreviation | Acceptance Criterion |

| 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid | CCA | Not more than 1.0% |

Experimental Protocol: USP Method for Chlorthalidone Assay and Limit of CCA

The USP employs a High-Performance Liquid Chromatography (HPLC) method for the simultaneous assay of Chlorthalidone and the quantification of Chlorthalidone Related Compound A.

Chromatographic System:

-

Mode: Liquid Chromatography

-

Detector: UV, 254 nm

-

Column: 4.6-mm x 25-cm; 5-µm packing L1

-

Column Temperature: 30°C

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 20 µL

Mobile Phase:

-

A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (35:15:50).

Solutions:

-

Standard solution: A solution of USP Chlorthalidone RS and USP Chlorthalidone Related Compound A RS in methanol.

-

Sample solution: A solution of Chlorthalidone in methanol.

Procedure:

-

Separately inject the Standard solution and the Sample solution into the chromatograph.

-

Record the peak areas.

-

Calculate the percentage of Chlorthalidone Related Compound A in the portion of Chlorthalidone taken.

European Pharmacopoeia (EP) Standards

The European Pharmacopoeia lists several specified impurities for Chlorthalidone. While direct access to the most current monograph with specific acceptance criteria for each impurity is restricted, the known specified impurities are listed below. It is important to consult the current official EP monograph for the definitive limits and analytical procedures.

Specified Impurities in the European Pharmacopoeia

-

Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid

-

Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Identical to USP Chlorthalidone Related Compound A)

-

Impurity C: Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

-

Impurity D: (RS)-2-chloro-5-(1-ethoxy-3-oxoisoindolin-1-yl)benzenesulfonamide

-

Impurity E: 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide

-

Impurity F: (RS)-3-(3,4-dichlorophenyl)-3-hydroxyisoindolin-1-one

-

Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

-

Impurity H: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

-

Impurity I: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Note: The official acceptance criteria for these impurities are detailed in the current European Pharmacopoeia monograph for Chlorthalidone and are not publicly available in the searched resources.

Experimental Protocol: A Validated RP-HPLC Method for EP and Process-Related Impurities

Given the challenges in accessing the official EP monograph's analytical procedure, this section details a validated reverse-phase HPLC method from a peer-reviewed publication for the simultaneous identification and quantification of pharmacopoeia-listed and process-related impurities of Chlorthalidone.[2][3] This method was developed to improve upon the resolution of the EP method for specific process impurities.[2]

Chromatographic System:

-

Column: C8 (250 × 4.6 mm; 5 µm particle size)

-

Flow Rate: 1.4 mL/min

-

Detection Wavelength: 220 nm

-

Mobile Phase A: Buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol (65:35 v/v)

-

Mobile Phase B: Buffer solution and methanol (50:50 v/v)

-

Gradient Program: A gradient program should be developed to ensure effective separation.

Procedure: The method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness according to ICH guidelines.[2][3]

Chlorthalidone: Mechanism of Action and Metabolic Pathways

Mechanism of Action

Chlorthalidone's primary therapeutic effect as a diuretic and antihypertensive agent is achieved through the inhibition of the sodium chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron in the kidneys.[4][5][6][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.

Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the kidney.

Metabolic Pathway

Chlorthalidone undergoes partial metabolism in the liver, with a significant portion of the drug being excreted unchanged in the urine.[][9] The metabolism is thought to involve the cytochrome P450 (CYP450) enzyme system, leading to various phase I and phase II reactions.[]

Caption: Overview of Chlorthalidone's metabolic fate.

Recent in vitro studies using human hepatocytes have identified two specific metabolites resulting from reduction or hydroxylation at the phthalimidine moiety of the Chlorthalidone molecule.[4] Further in silico predictions suggest potential phase II metabolic pathways including N-acetylation, O-glucuronidation, O-sulfation, and glutathione conjugation.[4]

Conclusion

The control of impurities in Chlorthalidone is well-defined by both the United States Pharmacopeia and the European Pharmacopoeia, ensuring the quality and safety of this widely used medication. While the USP specifies a single impurity with a clear limit and analytical method, the EP lists a more extensive set of potential impurities. For researchers and drug development professionals, a thorough understanding of these standards, coupled with robust analytical methodology, is essential for regulatory compliance and the production of high-quality pharmaceutical products. The provided insights into Chlorthalidone's mechanism of action and metabolic pathways further contribute to a comprehensive understanding of this important therapeutic agent.

References

- 1. Chlortalidone for peak identification, European Pharmacopoeia (EP) Reference Standard | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 2. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. ijpsm.com [ijpsm.com]

- 7. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. edqm.eu [edqm.eu]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Determination of Chlorthalidone Impurity G

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Chlorthalidone Impurity G in bulk drug substances. The method is designed to be specific, accurate, precise, and linear, making it suitable for routine quality control and stability testing. The protocol outlined herein provides a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Introduction

Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its safety and efficacy. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of Chlorthalidone. This document provides a detailed protocol for a stability-indicating HPLC method developed and validated for this purpose.

Experimental

Materials and Reagents

-

Chlorthalidone and this compound reference standards were procured from a reputable supplier.[1][2]

-

HPLC grade acetonitrile and methanol were used.

-

Analytical reagent grade potassium dihydrogen phosphate and ortho-phosphoric acid were used to prepare the buffer solution.

-

High purity water (Milli-Q or equivalent) was used throughout the analysis.

Instrumentation and Chromatographic Conditions

A gradient HPLC system with a UV detector was employed for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | HPLC with UV/PDA Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0 adjusted with ortho-phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A and Acetonitrile (80:20 v/v) |

Protocols

Preparation of Standard Solutions

-

Standard Stock Solution of Chlorthalidone (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Chlorthalidone and this compound in the diluent.

Preparation of Sample Solution

-

Accurately weigh a quantity of the Chlorthalidone bulk drug sample equivalent to 25 mg and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Chlorthalidone bulk drug.[4][5][6][7][8] The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 1N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 1N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After degradation, the samples were neutralized (if necessary), diluted with the diluent to the target concentration, and analyzed.

Results and Discussion

Method Development and Optimization

The primary objective was to achieve a good resolution between Chlorthalidone and its Impurity G, as well as any other potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and gradient were optimized to ensure adequate retention and separation. A pH of 3.0 for the aqueous phase was found to provide sharp peaks. The detection wavelength of 225 nm was selected based on the UV spectra of both Chlorthalidone and Impurity G, where both compounds exhibit significant absorbance.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity: The specificity of the method was demonstrated by the absence of interference from the placebo and any degradation products at the retention time of this compound. The peak purity of Impurity G was confirmed using a PDA detector.

Linearity: The linearity of the method was established by analyzing a series of solutions containing this compound at different concentrations.

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 2.0 | > 0.999 |

Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of this compound into the sample solution at three different concentration levels.

| Spiked Level | Mean Recovery (%) | % RSD |

| 80% | 99.2 | 0.8 |

| 100% | 100.5 | 0.5 |

| 120% | 101.1 | 0.6 |

Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).

| Precision Type | % RSD |

| System Precision (n=6) | < 1.0 |

| Method Precision (n=6) | < 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

| Parameter | Result (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase pH. The results showed no significant impact on the resolution or quantification, indicating the robustness of the method.

Conclusion

A specific, accurate, precise, and robust stability-indicating HPLC method has been successfully developed and validated for the determination of this compound in bulk drug substance. The method can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Chlorthalidone.

Workflow and Diagrams

Caption: Experimental workflow for the analytical method development and validation of this compound.

References

- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. scbt.com [scbt.com]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

Application Note: A Validated HPLC Method for the Quantification of Chlorthalidone Impurity G

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chlorthalidone Impurity G in bulk drug substances and pharmaceutical formulations. The method is stability-indicating, capable of separating Impurity G from the active pharmaceutical ingredient (API), Chlorthalidone, and other potential degradation products. This protocol is designed for use in quality control laboratories and by researchers in the field of drug development and analysis.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[3][4] Its monitoring and control are crucial to ensure the quality of the final drug product. This document provides a detailed, validated HPLC method for the reliable quantification of this specific impurity.

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the analysis.

Materials and Reagents

-

Chlorthalidone Reference Standard (USP or equivalent)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Orthophosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Water (HPLC grade)

-

Sample of Chlorthalidone bulk drug or formulation

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., Phenomenex HyperClone C18, 250 x 4.6 mm, 5 µm)[5][6]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6] |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile : Methanol (60:10:30, v/v/v)[5][6][7] |

| Flow Rate | 1.0 mL/min[5][6][8] |

| Detection Wavelength | 241 nm[5][6] |

| Injection Volume | 20 µL[8] |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

2.4.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

-

Weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas.

2.4.2. Mobile Phase Preparation

Prepare a mixture of the phosphate buffer, acetonitrile, and methanol in the ratio of 60:10:30 (v/v/v). Degas the mobile phase prior to use.[5][6][7]

2.4.3. Standard Stock Solution Preparation

-

Chlorthalidone Standard Stock (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.[8]

-

Impurity G Standard Stock (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.

2.4.4. Working Standard Solution Preparation

From the standard stock solutions, prepare a mixed working standard solution containing Chlorthalidone and Impurity G at appropriate concentrations in the mobile phase. A typical concentration for Impurity G would be in the range of 0.1-2 µg/mL, and for Chlorthalidone around 100 µg/mL, to simulate a 0.1% to 2% impurity level.

Sample Preparation

2.5.1. Bulk Drug

-

Accurately weigh about 25 mg of the Chlorthalidone bulk drug sample and transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL.

-

Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.5.2. Tablet Formulation

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Chlorthalidone and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume with methanol and mix well.

-

Centrifuge a portion of the solution and then dilute the supernatant with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or other impurities at the retention time of Impurity G. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit). |

| Accuracy (% Recovery) | 80% to 120% at different concentration levels. |

| Precision (% RSD) | ≤ 2.0% for intraday and interday precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |

Data Presentation

The quantitative data for the validation of this method should be summarized in clear and concise tables.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor (Impurity G) | ≤ 2.0 | |

| Theoretical Plates (Impurity G) | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% | |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| LOQ | |

| 50% of Specification | |

| 100% of Specification | |

| 120% of Specification | |

| 150% of Specification | |

| Correlation Coefficient (r²) |

| Regression Equation | |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | |||

| 100% |

| 120% | | | |

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsm.com [ijpsm.com]

- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarmps.org [ijarmps.org]

Application Note: High-Throughput Analysis of Chlorthalidone and its Impurities by UPLC-MS/MS

Abstract

This application note presents a comprehensive UPLC-MS/MS method for the sensitive and selective analysis of Chlorthalidone and its process-related and degradation impurities. The developed protocol is suitable for routine quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing. The method utilizes a sub-2 µm particle column for fast and efficient chromatographic separation, coupled with a triple quadrupole mass spectrometer for accurate quantification. This document provides detailed experimental protocols, data presentation, and visual workflows to aid in the implementation of this method.

Introduction

Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[] Like any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities, which can originate from the manufacturing process or degradation over time.[2][3] Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and selectivity, making it the ideal analytical technique for this purpose.[4][5] This application note details a robust UPLC-MS/MS method for the simultaneous analysis of Chlorthalidone and its known impurities.

Experimental Protocols

Sample and Standard Preparation

Standard Stock Solutions: Prepare individual stock solutions of Chlorthalidone and each known impurity in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for constructing calibration curves (e.g., 1 µg/mL).

Sample Preparation: Accurately weigh and dissolve the drug substance or crushed tablets in the diluent (50:50 acetonitrile:water) to achieve a target Chlorthalidone concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized as needed.

| Parameter | Condition |